molecular formula C8H9NOS B14576417 6-[Amino(methylsulfanyl)methylidene]cyclohexa-2,4-dien-1-one CAS No. 61636-48-4

6-[Amino(methylsulfanyl)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14576417
CAS No.: 61636-48-4
M. Wt: 167.23 g/mol
InChI Key: RRLHJLZKMWSASS-UHFFFAOYSA-N
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Description

6-[Amino(methylsulfanyl)methylidene]cyclohexa-2,4-dien-1-one is a compound that belongs to the class of quinomethanes. Quinomethanes are a group of carbocyclic compounds derived from quinones by replacing one or both of the quinone oxygens with methylidene groups . This compound is characterized by its unique structure, which includes an amino group, a methylsulfanyl group, and a cyclohexa-2,4-dien-1-one core.

Preparation Methods

The synthesis of 6-[Amino(methylsulfanyl)methylidene]cyclohexa-2,4-dien-1-one can be achieved through various synthetic routes. One common method involves the reaction of heteroaromatic aminoesters or aminonitriles with 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine. This reaction is typically carried out under a nitrogen atmosphere, either in HMPA (hexamethylphosphoramide) at 150°C or without solvent at 170°C . The reaction conditions are optimized to yield the desired product efficiently.

Chemical Reactions Analysis

6-[Amino(methylsulfanyl)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with nucleophiles such as amines and thiols. Major products formed from these reactions include various substituted quinomethanes and their derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. In medicine, it is being explored for its potential therapeutic properties, including its role as an anticancer agent. In industry, it is used in the production of dyes and pigments due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 6-[Amino(methylsulfanyl)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The specific molecular targets and pathways involved depend on the context of its use, such as its role in enzyme inhibition or anticancer activity .

Comparison with Similar Compounds

Properties

CAS No.

61636-48-4

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

methyl 2-hydroxybenzenecarboximidothioate

InChI

InChI=1S/C8H9NOS/c1-11-8(9)6-4-2-3-5-7(6)10/h2-5,9-10H,1H3

InChI Key

RRLHJLZKMWSASS-UHFFFAOYSA-N

Canonical SMILES

CSC(=N)C1=CC=CC=C1O

Origin of Product

United States

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